molecular formula C14H14N4O4 B14741655 Glutamine, N-(2-quinoxaloyl)-, l- CAS No. 5569-98-2

Glutamine, N-(2-quinoxaloyl)-, l-

Cat. No.: B14741655
CAS No.: 5569-98-2
M. Wt: 302.29 g/mol
InChI Key: BQAFPVLQTAJRFU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamine, N-(2-quinoxaloyl)-, L- is a chemically modified derivative of L-glutamine, where the amino group of glutamine is substituted with a 2-quinoxaloyl moiety. While L-glutamine itself is a conditionally essential amino acid involved in nitrogen transport, immune function, and cellular energy metabolism, the introduction of the quinoxaloyl group likely modulates its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

5569-98-2

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-(quinoxaline-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C14H14N4O4/c15-12(19)6-5-10(14(21)22)18-13(20)11-7-16-8-3-1-2-4-9(8)17-11/h1-4,7,10H,5-6H2,(H2,15,19)(H,18,20)(H,21,22)/t10-/m0/s1

InChI Key

BQAFPVLQTAJRFU-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamine, N-(2-quinoxaloyl)-, l- typically involves the reaction of glutamine with quinoxaline derivatives. One common method is the condensation reaction between glutamine and 2-quinoxalinecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Glutamine, N-(2-quinoxaloyl)-, l- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Glutamine, N-(2-quinoxaloyl)-, l- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glutamine, N-(2-quinoxaloyl)-, l- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glutamine, N-(2-quinoxaloyl)-, l- involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Plasma and Tissue Stability

  • N-Acetyl-L-Glutamine : Demonstrated stability in plasma (t1/2 > 4 hours in rodents) due to resistance to peptidase cleavage .
  • Phenylacetyl-L-Glutamine : Rapid hydrolysis in plasma (t1/2 < 1 hour) due to esterase activity, releasing free glutamine .
  • DON Prodrugs () : Engineered for enhanced brain penetration, with t1/2 values ranging from 0.5–2 hours in brain homogenates, depending on the prodrug design.

The metabolic fate of N-(2-quinoxaloyl)-L-Gln likely differs due to its aromatic heterocycle, which may resist enzymatic degradation but could accumulate in lipid-rich tissues .

Biodistribution and Uptake

  • L-Glutamine : Rapid systemic clearance (t1/2 ~1.5 hours in humans) with high uptake in the gut, liver, and tumors .
  • L-[5-<sup>11</sup>C]-Glutamine : PET imaging in glioma models showed preferential tumor uptake (2–3% ID/g), highlighting glutamine’s role in cancer metabolism .
  • N-(2-Quinoxaloyl)-L-Gln: Expected to exhibit prolonged circulation time due to lipophilicity, but may face challenges in renal excretion.

Functional and Therapeutic Comparisons

Cancer Metabolism

  • L-NASPA () : Inhibits glutaminase, blocking glutamine-to-glutamate conversion and suppressing tumor growth.
  • DON Prodrugs () : Designed to inhibit glutamine-dependent pathways, showing efficacy in reducing viral loads in CNS infections.

Clinical Efficacy

  • L-Glutamine : Reduces complications in sickle cell disease () and chemotherapy-induced mucositis, but inconsistent results in diarrhea management ().
  • N-Acetyl-L-Glutamine : Used experimentally to enhance stability in parenteral formulations .

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